

CY5.5-COOH Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B8058614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for **CY5.5-COOH chloride**, a widely used near-infrared fluorescent dye. Understanding the stability profile of this reagent is critical for ensuring the accuracy, reproducibility, and reliability of experimental results in various applications, including bioimaging and drug development.

Introduction to CY5.5-COOH Chloride

CY5.5-COOH chloride, also known as Cyanine 5.5 carboxylic acid, is a fluorescent dye characterized by its excellent spectral properties in the near-infrared (NIR) region.^{[1][2]} Its narrow absorption spectrum, high sensitivity, and good stability make it a valuable tool for a range of biological applications.^{[1][2][3]} The carboxylic acid group allows for the covalent labeling of biomolecules containing primary amine groups through the formation of stable amide bonds, typically after activation to an N-hydroxysuccinimide (NHS) ester.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of **CY5.5-COOH chloride** is fundamental to appreciating its stability characteristics.

Property	Value	Reference
Chemical Formula	C ₄₀ H ₄₃ ClN ₂ O ₂	[4][5]
Molecular Weight	619.23 g/mol	[4]
Excitation Maximum	~673-675 nm	[5]
Emission Maximum	~694-710 nm	[1]
Fluorescence Quantum Yield	~0.2	[5][6]
Solubility	Soluble in organic solvents (DMSO, DMF, DCM); limited aqueous solubility	[1][5]

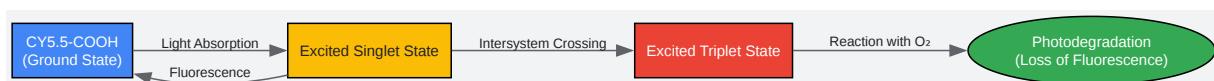
Stability of CY5.5-COOH Chloride

The stability of **CY5.5-COOH chloride** is influenced by several factors, including temperature, light, and pH. While generally considered stable, proper handling and storage are crucial to prevent degradation and ensure optimal performance.[1][2]

Thermal Stability

Temperature is a critical factor in the long-term stability of **CY5.5-COOH chloride**.

- Solid Form: When stored as a solid, the compound is most stable at low temperatures.
- In Solution: Stock solutions of CY5.5-COOH in anhydrous organic solvents like DMSO are also best stored at low temperatures to minimize degradation.


Photostability

Like most cyanine dyes, CY5.5-COOH is susceptible to photobleaching upon prolonged exposure to light. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence. The polymethine chain of cyanine dyes is particularly prone to photo-oxidation.

To mitigate photobleaching during imaging experiments, it is advisable to:

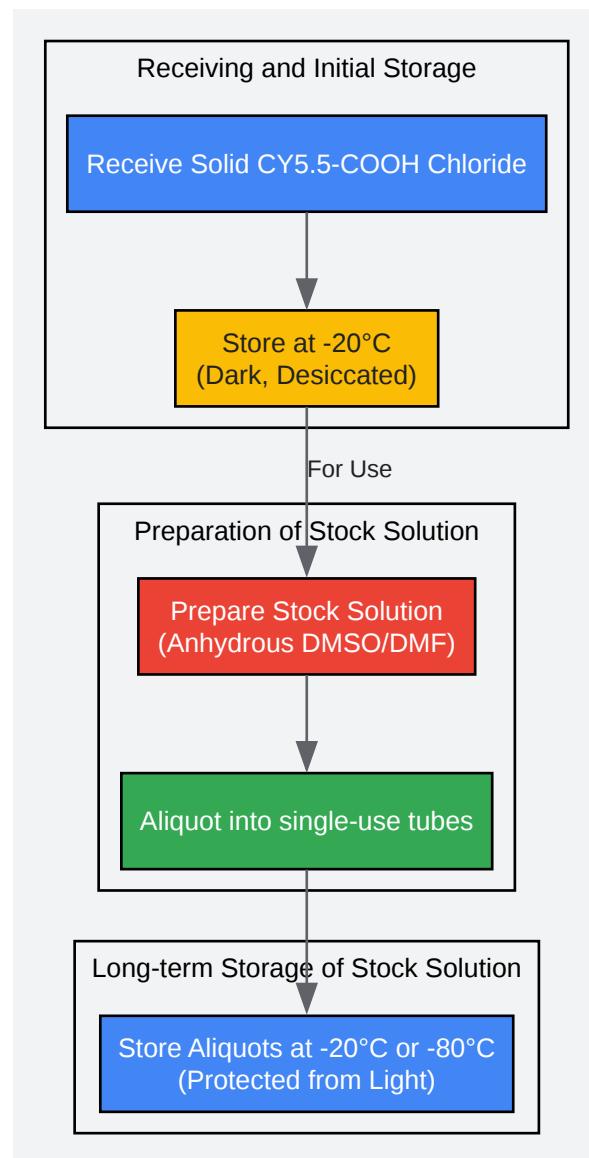
- Minimize the exposure time and intensity of the excitation light source.
- Use antifade reagents when appropriate for the experimental setup.
- Employ oxygen scavenging systems.^[7]

The following diagram illustrates the general concept of photobleaching.

[Click to download full resolution via product page](#)

Caption: Simplified Jablonski diagram illustrating the photobleaching process of a fluorophore.

pH Stability


The fluorescence of cyanine dyes can be pH-dependent. While specific quantitative data for **CY5.5-COOH chloride** is not readily available, it is generally recommended to maintain a stable pH within the physiological range (typically pH 7.2-7.6) for optimal and consistent fluorescence during biological experiments. Extreme pH values should be avoided as they can lead to hydrolysis or other chemical modifications of the dye.

Recommended Storage Conditions

Proper storage is paramount to preserving the integrity and performance of **CY5.5-COOH chloride**.

Form	Recommended Storage Temperature	Storage Duration	Additional Recommendations
Solid (Powder)	-20°C	Up to 24 months	Store in a dry, dark place. Desiccate to protect from moisture. [6] [8]
Stock Solution (in anhydrous DMSO or DMF)	-20°C or -80°C	Up to 1 month at -20°C; Up to 6 months at -80°C	Protect from light. [9] Aliquot to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous to prevent hydrolysis.

The following diagram outlines the recommended workflow for handling and storing **CY5.5-COOH chloride**.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for the handling and storage of **CY5.5-COOH chloride**.

Experimental Protocols for Stability Assessment

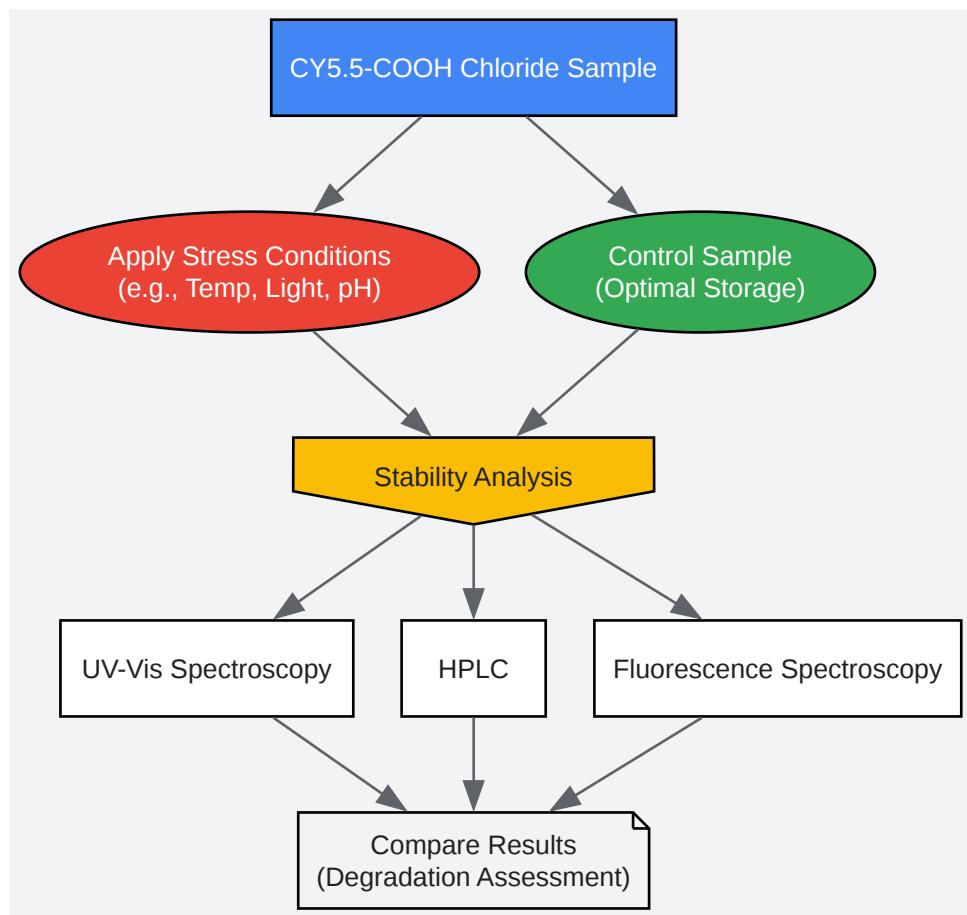
To ensure the quality of **CY5.5-COOH chloride**, particularly after prolonged storage or when troubleshooting unexpected experimental results, its stability can be assessed using the following protocols.

UV-Visible Spectroscopy for Concentration and Purity

Objective: To determine the concentration and assess the spectral purity of a **CY5.5-COOH chloride** solution.

Methodology:

- Preparation of Solution: Prepare a dilute solution of **CY5.5-COOH chloride** in a suitable solvent (e.g., DMSO or methanol). The concentration should be such that the absorbance at the λ_{max} is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
- Spectrophotometer Setup: Use a calibrated UV-Visible spectrophotometer. Set the wavelength range to scan from approximately 500 nm to 800 nm.
- Measurement:
 - Use the same solvent as a blank to zero the instrument.
 - Measure the absorbance spectrum of the **CY5.5-COOH chloride** solution.
- Data Analysis:
 - Identify the absorbance maximum (λ_{max}).
 - Calculate the concentration using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance at λ_{max} , ϵ is the molar extinction coefficient (for Cy5.5, this is approximately $209,000 \text{ M}^{-1}\text{cm}^{-1}$ in methanol^[5]), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
 - Examine the shape of the spectrum. The presence of significant shoulders or additional peaks may indicate the presence of aggregates or degradation products.


High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To quantitatively assess the purity of **CY5.5-COOH chloride** and detect the presence of degradation products.

Methodology:

- HPLC System: A reverse-phase HPLC system with a C18 column and a UV-Visible or fluorescence detector is suitable.
- Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is commonly used. The exact gradient will need to be optimized.
- Sample Preparation: Dissolve a small amount of **CY5.5-COOH chloride** in the mobile phase or a compatible solvent.
- Injection and Elution: Inject the sample onto the column and run the gradient elution.
- Detection: Monitor the elution profile at the absorbance maximum of CY5.5-COOH (around 675 nm).
- Data Analysis:
 - The purity is determined by the relative area of the main peak corresponding to intact **CY5.5-COOH chloride**.
 - The appearance of new peaks over time, especially in samples subjected to stress conditions (e.g., elevated temperature or light exposure), indicates degradation.

The following diagram illustrates a general workflow for assessing the stability of **CY5.5-COOH chloride**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for assessing the stability of **CY5.5-COOH chloride**.

Conclusion

CY5.5-COOH chloride is a robust and highly useful near-infrared fluorescent dye. However, its stability is not absolute and is dependent on proper handling and storage. By adhering to the recommended storage conditions of -20°C in a dark, dry environment, and by minimizing exposure to light, researchers can ensure the long-term integrity and performance of this valuable reagent. For critical applications, periodic stability assessment using techniques such as UV-Visible spectroscopy and HPLC is recommended to guarantee the quality of the dye and the reliability of the resulting experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omichem.com [omichem.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CY5.5-COOH Chloride: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8058614#cy5-5-cooh-chloride-stability-and-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com